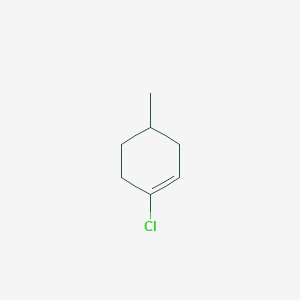
(2-Chloroethenyl)cyclopropane
Descripción general
Descripción
(2-Chloroethenyl)cyclopropane is a useful research compound. Its molecular formula is C5H7Cl and its molecular weight is 102.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloroethenyl)cyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloroethenyl)cyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ring-Opening Dichlorination Reactions : Donor-acceptor cyclopropanes, including those with structures similar to (2-Chloroethenyl)cyclopropane, can undergo ring-opening reactions with iodobenzene dichloride. This leads to products with chlorine atoms in specific positions, useful in various organic syntheses (Garve et al., 2014).
Cyclopropanation Reactions : Cyclopropane subunits are integral to many natural compounds and synthetic products. They are used in enantioselective syntheses, a technique that creates mirror-image molecules, which is crucial in drug development (Lebel et al., 2003).
Conformational Restriction in Drug Design : Cyclopropane rings can be used to restrict the conformation of biologically active compounds, thereby improving their activity. This principle has been applied in the synthesis of conformationally restricted analogues of histamine (Kazuta et al., 2002).
Heterosubstituted Cyclopropanes Synthesis : Lithiated chloroethyl-oxazolines can add to electron-poor alkenes, creating heterosubstituted cyclopropanes, which are valuable in medicinal chemistry (Rocchetti et al., 2003).
Biological Activities : Cyclopropane derivatives are known for a wide range of biological activities, including enzyme inhibition and antimicrobial, antifungal, and antiviral properties, making them significant in pharmaceutical research (Salaün, 2000).
Structural Analysis in Drug Research : Studies on the structural, electronic, and bonding nature of cyclopropanes, including those modified with halogens or heteroatoms, provide valuable insights for drug discovery and the enhancement of reactivity in pharmaceuticals (Ubana et al., 2020).
Cyclopropane in Preclinical/Clinical Drug Molecules : The use of the cyclopropane ring has increased in drug development due to its properties like enhanced π-character of C-C bonds, which helps in overcoming challenges in drug discovery (Talele, 2016).
Propiedades
IUPAC Name |
[(E)-2-chloroethenyl]cyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c6-4-3-5-1-2-5/h3-5H,1-2H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSAFNWPOIALDX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethenyl)cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




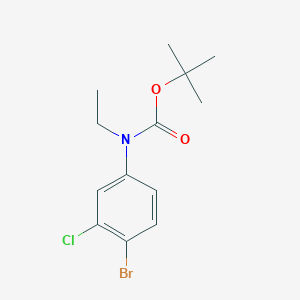

dimethylsilane](/img/structure/B8029166.png)
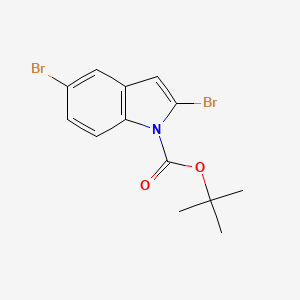
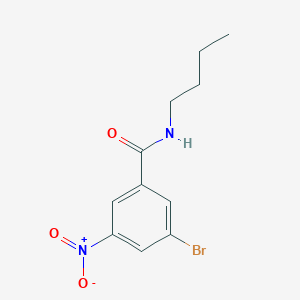

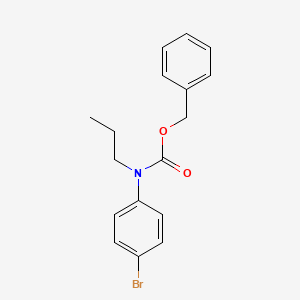
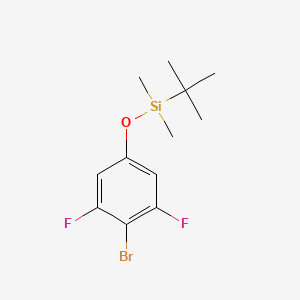
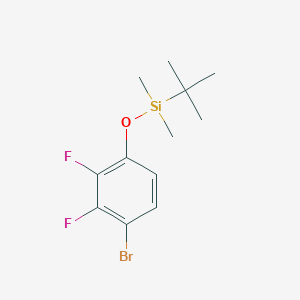
![1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8029209.png)
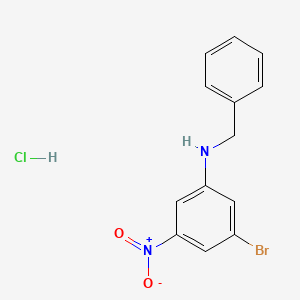
![4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029223.png)
